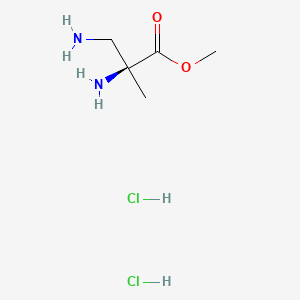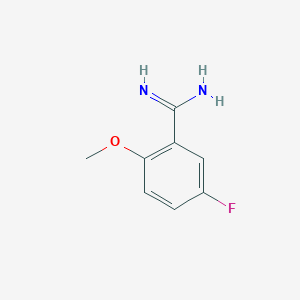
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol: is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methoxy and methyl-substituted benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-methoxy-5-methylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Cyclopropanation: The benzyl intermediate undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropyl derivative.
Reduction: The cyclopropyl derivative is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy or methyl groups.
Applications De Recherche Scientifique
Chemistry: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with desirable characteristics.
Mécanisme D'action
The mechanism of action of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate the activity of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(1-(2-Methoxybenzyl)cyclopropyl)methanol: Lacks the methyl group on the benzyl ring.
(1-(2-Methylbenzyl)cyclopropyl)methanol: Lacks the methoxy group on the benzyl ring.
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)ethanol: Has an ethanol moiety instead of methanol.
Uniqueness: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzyl ring, combined with the cyclopropyl and methanol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[1-[(2-methoxy-5-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-10-3-4-12(15-2)11(7-10)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |
Clé InChI |
MQLPVQZKLBQMIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide](/img/structure/B13520464.png)
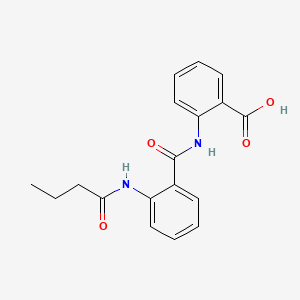

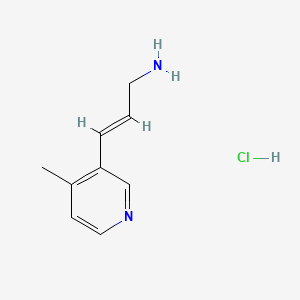
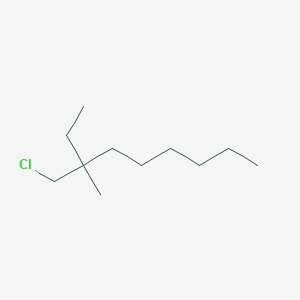

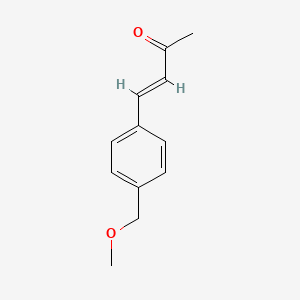

![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)


